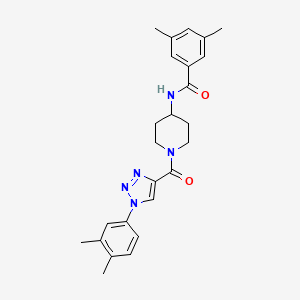
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C25H29N5O2 and its molecular weight is 431.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,5-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring, a piperidine moiety, and a dimethylbenzamide group. The molecular formula is C22H26N4O with a molecular weight of 366.47 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O |
| Molecular Weight | 366.47 g/mol |
| LogP | 3.548 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 50.858 |
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study evaluating the compound's activity against various protein kinases found that it demonstrates moderate to high inhibitory effects on kinases involved in cancer progression, such as JAK2 and EGFR. The IC50 values for these interactions ranged from 0.25 to 0.78 µM, indicating potent activity against these targets .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. The triazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .
Case Studies
Case Study 1: Inhibition of Protein Kinases
In a comparative study involving multiple compounds with similar structures, this compound was evaluated alongside other triazole derivatives. The results indicated that this compound exhibited superior inhibitory activity against JAK2 and cRAF kinases compared to other tested compounds .
Case Study 2: Antitumor Efficacy in Vivo
In vivo studies using murine models demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models of breast cancer. The treatment led to a marked decrease in tumor volume and weight compared to control groups .
Propiedades
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-16-11-17(2)13-20(12-16)24(31)26-21-7-9-29(10-8-21)25(32)23-15-30(28-27-23)22-6-5-18(3)19(4)14-22/h5-6,11-15,21H,7-10H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVBQKKTYXZGQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














